molecular formula C6H13NO3 B2634197 Methyl 3-(methoxyamino)butanoate CAS No. 1481836-13-8

Methyl 3-(methoxyamino)butanoate

Cat. No.: B2634197
CAS No.: 1481836-13-8
M. Wt: 147.174
InChI Key: KJKSLJKIWKNZAK-UHFFFAOYSA-N
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Description

Methyl 3-(methoxyamino)butanoate is an organic compound with the molecular formula C6H13NO3. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methoxyamino group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methoxyamino)butanoate can be synthesized through several methods. One common approach involves the nucleophilic acyl substitution of an acid chloride with an alcohol. This method is versatile and can be used to prepare various esters . Another method involves the reaction of carboxylic acids with alcohols under acidic or basic conditions to form esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxyamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxyamino)butanoate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(methoxyamino)butanoate involves its interaction with various molecular targets. The methoxyamino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methoxyamino)butanoate is unique due to its specific functional groups and reactivity. The presence of the methoxyamino group provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 3-(methoxyamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(7-10-3)4-6(8)9-2/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKSLJKIWKNZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481836-13-8
Record name methyl 3-(methoxyamino)butanoate
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